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Compound of Interest

Compound Name: 8-Acetyl-7-methoxycoumarin

Cat. No.: B1282994

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 8-
Acetyl-7-methoxycoumarin, a significant organic compound utilized in various research and
development applications. This document details its Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for its
identification, characterization, and application in scientific endeavors.

Molecular Structure and Properties

8-Acetyl-7-methoxycoumarin possesses the molecular formula C12H1004 and a molecular
weight of 218.20 g/mol .[1] Its structure features a coumarin core substituted with an acetyl
group at the C8 position and a methoxy group at the C7 position. This substitution pattern
significantly influences its spectroscopic characteristics.

Molecular Structure:

Caption: Chemical structure of 8-Acetyl-7-methoxycoumarin.

Spectroscopic Data

While a complete set of experimentally verified spectroscopic data for 8-Acetyl-7-
methoxycoumarin from a single source is not readily available in the searched literature, the
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following tables summarize the expected and reported data based on closely related
compounds and spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. The expected chemical shifts for 8-Acetyl-7-methoxycoumarin are predicted based
on the analysis of similar coumarin structures.

Table 1: Predicted *H NMR Spectroscopic Data for 8-Acetyl-7-methoxycoumarin

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~7.7 d 1H H-4
~7.5 d 1H H-5
~6.9 d 1H H-6
~6.3 d 1H H-3
~3.9 S 3H -OCHs
~2.6 S 3H -COCHs

Table 2: Predicted 3C NMR Spectroscopic Data for 8-Acetyl-7-methoxycoumarin
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Chemical Shift (8) ppm Carbon Atom Assignment
~200 C=0 (acetyl)
~160 C-2 (lactone C=0)
~162 C-7

~155 C-8a

~143 C-4

~128 C-5

~113 C-6

~112 C-4a

~110 C-8

~114 C-3

~56 -OCHs

~30 -COCHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The
characteristic absorption bands for 8-Acetyl-7-methoxycoumarin are presented below.

Table 3: Key IR Absorption Bands for 8-Acetyl-7-methoxycoumarin

Wavenumber (cm—?) Functional Group Vibration
~1735-1720 C=0 stretch (lactone)
~1685-1665 C=0 stretch (acetyl)
~1620-1580 C=C stretch (aromatic)
~1270-1200 C-O stretch (aryl ether)
~1150-1050 C-O stretch (ester)
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Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its
fragments, confirming the molecular weight and offering insights into its structure. The
PubChem database lists the exact mass of 8-Acetyl-7-methoxycoumarin as 218.05790880
Da.[1]

Table 4: Mass Spectrometry Data for 8-Acetyl-7-methoxycoumarin

mlz Interpretation

218.0579 [M]* (Molecular lon)

203 [M - CHs]* (Loss of methyl from acetyl)
190 [M - COJ* (Loss of carbon monoxide)
175 [M - CO - CHs]*

147 [M - COCHs - COJ*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for
coumarin derivatives, which would be applicable to 8-Acetyl-7-methoxycoumarin.

NMR Spectroscopy

o Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately
0.5-0.7 mL of a deuterated solvent (e.g., CDCIls or DMSO-ds) in a 5 mm NMR tube.

e Instrumentation: *H and 3C NMR spectra are typically recorded on a 400 MHz or 500 MHz
spectrometer.

o Data Acquisition:

o 'H NMR: Spectra are acquired with a sufficient number of scans to obtain a good signal-to-
noise ratio. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS) as an internal standard.
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o 183C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts
are reported in ppm relative to the solvent peak or TMS.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples, a small amount of the compound is finely ground
with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be
cast from a suitable solvent on a salt plate (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm~1. The data
is processed to show the percentage of transmittance or absorbance as a function of
wavenumber.

Mass Spectrometry

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile
solvent (e.g., methanol or acetonitrile).

Instrumentation: An Electron lonization (El) or Electrospray lonization (ESI) mass
spectrometer is commonly used.

Data Acquisition: The sample is introduced into the ion source. For El, a standard electron
energy of 70 eV is typically used. The mass analyzer separates the ions based on their
mass-to-charge ratio, and a mass spectrum is generated.

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing a compound like 8-Acetyl-7-methoxycoumarin

using spectroscopy follows a logical workflow.
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Spectroscopic Analysis Workflow
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Caption: A logical workflow for the synthesis and spectroscopic characterization of 8-Acetyl-7-
methoxycoumarin.

This guide serves as a comprehensive resource for the spectroscopic properties of 8-Acetyl-7-
methoxycoumarin. The provided data and protocols are essential for its accurate identification
and for facilitating its use in further research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of ress uastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b1282994?utm_src=pdf-custom-synthesis
https://pubchem.ncbi.nlm.nih.gov/compound/8-Acetyl-7-methoxycoumarin
https://pubchem.ncbi.nlm.nih.gov/compound/8-Acetyl-7-methoxycoumarin
https://www.benchchem.com/product/b1282994#spectroscopic-properties-nmr-ir-ms-of-8-acetyl-7-methoxycoumarin
https://www.benchchem.com/product/b1282994#spectroscopic-properties-nmr-ir-ms-of-8-acetyl-7-methoxycoumarin
https://www.benchchem.com/product/b1282994#spectroscopic-properties-nmr-ir-ms-of-8-acetyl-7-methoxycoumarin
https://www.benchchem.com/product/b1282994#spectroscopic-properties-nmr-ir-ms-of-8-acetyl-7-methoxycoumarin
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1282994?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1282994?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

